molecular formula C22H23NO3 B12216688 (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12216688
M. Wt: 349.4 g/mol
InChI Key: PXUQNOGJMLSIPK-MOSHPQCFSA-N
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Description

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a benzofuran derivative as the starting material, which undergoes a series of reactions including alkylation, condensation, and cyclization to form the final product.

    Alkylation: The benzofuran derivative is first alkylated using an appropriate alkylating agent under basic conditions.

    Condensation: The alkylated product is then subjected to a condensation reaction with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with pyrrolidine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzylidene moiety can be reduced to form the corresponding alkyl derivative.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzylidene moiety can yield an alkyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group and the benzofuran core are likely to play key roles in its binding to target proteins or enzymes. The pyrrolidinylmethyl group may enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one, share structural similarities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine substituent, such as 1-(pyrrolidin-1-ylmethyl)-2-benzofuran, are also similar.

Uniqueness

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is unique due to the combination of its structural features. The presence of both a hydroxy group and a pyrrolidinylmethyl substituent on the benzofuran core distinguishes it from other similar compounds. This unique combination of features may confer specific chemical and biological properties that are not observed in other compounds.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C22H23NO3/c1-2-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13-

InChI Key

PXUQNOGJMLSIPK-MOSHPQCFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Origin of Product

United States

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